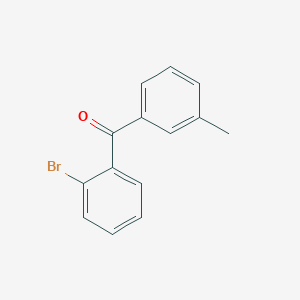

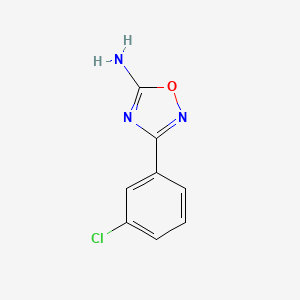

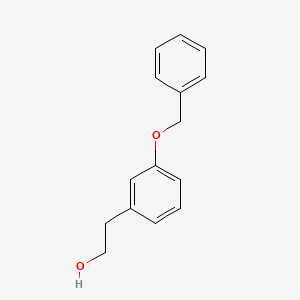

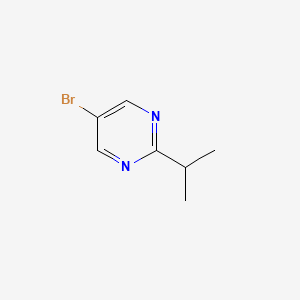

![molecular formula C12H20N2 B1342407 N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine CAS No. 676473-67-9](/img/structure/B1342407.png)

N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C11H18N2 . It is also known as N-mesitylethylenediamine .

Molecular Structure Analysis

The molecular weight of “this compound” is 178.27 g/mol . The InChI string representation of its structure is InChI=1S/C11H18N2/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h6-7,13H,4-5,12H2,1-3H3 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 178.27 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 178.146998583 g/mol . The topological polar surface area is 38 Ų .

Aplicaciones Científicas De Investigación

Novel Brominated Flame Retardants

This review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity, noting large knowledge gaps for many NBFRs not included in monitoring programs. The review highlights the importance of optimizing analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

High Solubilities of Small Hydrocarbons

This study reports on the experimental solubilities of methane, ethane, ethylene, propane, and propylene in a specific ionic liquid, noting that solubilities are appreciably larger than those in other ionic liquids. It provides insights into the potential applications of such ionic liquids in gas separation technologies (Liu et al., 2013).

Total Volatile Basic Nitrogen and Trimethylamine in Muscle Foods

This comprehensive review discusses the role of total volatile basic nitrogen (TVB-N) as a quality parameter for fish and other meats, focusing on its biochemical pathways, association with human health, and interventions to mitigate its effects. The review emphasizes the need for agreed international values for TVB-N and trimethylamine in meat products and suggests further investigation into the role of feed, gut microbiota, and translocation of methylated amines to muscles in farmed animals (Bekhit et al., 2021).

Mecanismo De Acción

- 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- (ChemicalBook)

- N,N’-bis[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine (Chemsrc)

- 1,2-Ethanediamine, N-(phenylmethyl)- (NIST Chemistry WebBook)

- 1,2-Ethanediamine, N,N,N’-trimethyl- (NIST Chemistry WebBook)

- 1,2-Ethanediamine, N-methyl- (NIST Chemistry WebBook)

Análisis Bioquímico

Biochemical Properties

N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the overall biochemical pathways in which N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine is involved .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and metabolic processes .

Molecular Mechanism

The molecular mechanism of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Furthermore, N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine can remain stable under certain conditions, while it may degrade under others. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways involving N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine is essential for elucidating its overall impact on cellular function .

Transport and Distribution

The transport and distribution of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these processes is vital for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Investigating the subcellular localization of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine is crucial for understanding its precise mechanism of action .

Propiedades

IUPAC Name |

N'-[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7,14H,4-5,8,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIIZMDRJLGTLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CNCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608591 |

Source

|

| Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676473-67-9 |

Source

|

| Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.